N-(2-methylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-amine hydroiodide
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Overview
Description
N-(2-methylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-amine hydroiodide is a specialty compound used primarily in proteomics research . This compound belongs to the class of triazoloazepines, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-amine hydroiodide typically involves the reaction of 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylacetonitrile with isobutylamine under specific conditions . The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-(2-methylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-amine hydroiodide undergoes various chemical reactions, including:
Substitution: Can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include carboxylic acid anhydrides, chlorides, and various solvents such as dichloromethane and ethanol. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, acylation reactions yield acylated derivatives, while substitution reactions produce substituted triazoloazepine compounds .
Scientific Research Applications
N-(2-methylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-amine hydroiodide has several scientific research applications, including:
Proteomics Research: Used as a specialty reagent in the study of proteins and their functions.
Medicinal Chemistry: Investigated for its potential therapeutic properties and biological activities.
Chemical Biology: Utilized in the synthesis of novel compounds for studying biological processes and pathways.
Mechanism of Action
The mechanism of action of N-(2-methylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-amine hydroiodide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- (3R)-3-Amino-1-[3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one
- (6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amine hydrochloride
Uniqueness
N-(2-methylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-amine hydroiodide is unique due to its specific structural features and the presence of the isobutyl group, which may confer distinct biological activities and chemical properties compared to similar compounds .
Properties
IUPAC Name |
N-(2-methylpropyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-amine;hydroiodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4.HI/c1-9(2)8-12-11-14-13-10-6-4-3-5-7-15(10)11;/h9H,3-8H2,1-2H3,(H,12,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUCDIXRGSXDQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NN=C2N1CCCCC2.I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21IN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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